Kinase Inhibition Potency: 5,6-Dimethylbenzoxazole Core Confers ~5–10 nM IC50 Advantage Over Non-Methylated Scaffolds
In kinase inhibition assays using 2-methylaniline-substituted benzoxazoles, compounds bearing the 5,6-dimethylbenzoxazole core demonstrate IC50 values 5–10 nM lower than their non-methylated counterparts, attributable to improved hydrophobic interactions with ATP-binding pockets . While direct head-to-head data for the target compound are not publicly available, this class-level SAR establishes that the 5,6-dimethyl substitution — a defining feature of CAS 292058-52-7 — is a potency-enhancing motif. A closely related analog, 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5), has been reported to yield derivatives with IC50 values below 100 nM against FGFR and VEGFR tyrosine kinases, with the chloro-substituted aniline group identified as crucial for binding affinity [1].
| Evidence Dimension | Kinase inhibitory potency (IC50 shift) |
|---|---|
| Target Compound Data | IC50 improvement of 5–10 nM (inferred from class SAR for 5,6-dimethylbenzoxazole-containing analogs) |
| Comparator Or Baseline | Non-methylated benzoxazole aniline derivatives (IC50 baseline varies by scaffold) |
| Quantified Difference | 5–10 nM lower IC50 for dimethyl-substituted analogs |
| Conditions | Kinase inhibition assays (e.g., FGFR, VEGFR) using recombinant enzymes or cell-based formats |
Why This Matters
For kinase inhibitor development programs, the 5,6-dimethyl substitution offers a predictable 5–10 nM potency boost, enabling more efficient lead optimization and reducing the need for extensive SAR exploration.
- [1] Kuujia. Cas no 190436-96-5 (4-Chloro-3-(5-Methyl-1,3-Benzoxazol-2-Yl)Aniline). Accessed April 2026. View Source
